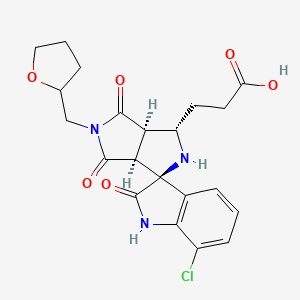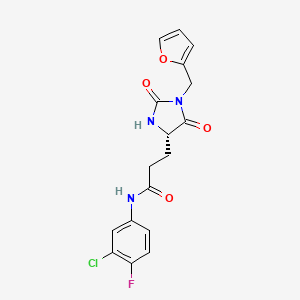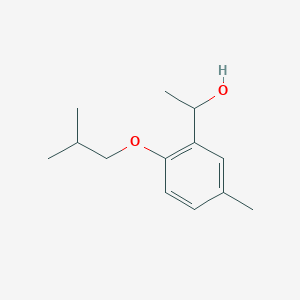
C21H22ClN3O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C21H22ClN3O6 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C21H22ClN3O6 involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of readily available raw materials and environmentally friendly methods to ensure sustainability. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
C21H22ClN3O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
C21H22ClN3O6: has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of C21H22ClN3O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparación Con Compuestos Similares
C21H22ClN3O6: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups or core structures. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds
- C21H22ClN3O5
- C21H22ClN3O7
- C21H21ClN3O6
These compounds share structural similarities but differ in the number and type of functional groups, leading to variations in their reactivity and applications .
Propiedades
Fórmula molecular |
C21H22ClN3O6 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
3-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C21H22ClN3O6/c22-12-5-1-4-11-17(12)23-20(30)21(11)16-15(13(24-21)6-7-14(26)27)18(28)25(19(16)29)9-10-3-2-8-31-10/h1,4-5,10,13,15-16,24H,2-3,6-9H2,(H,23,30)(H,26,27)/t10?,13-,15-,16+,21+/m0/s1 |
Clave InChI |
DERHFNHEHXFYBG-FDQVRVBVSA-N |
SMILES isomérico |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O |
SMILES canónico |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)



![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone](/img/structure/B12621309.png)
![1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine](/img/structure/B12621312.png)

![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)
